molecular formula C24H31FO3 B1262220 6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

Cat. No. B1262220
M. Wt: 386.5 g/mol
InChI Key: VDSBXXDKCUBMQC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dalvastatin is a prodrug inhibitor of hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. In the body dalvastatin is hydrolyzed to its active beta-hydroxy acid form.

Scientific Research Applications

Structural Analysis and Pharmaceutical Potential

  • The compound has been structurally analyzed, revealing potential as a potent HMG-CoA reductase inhibitor, suggesting its utility in hypocholesterolemic treatments. This analysis also showed differences in molecular conformations and crystal-packing effects, impacting its overall structure and activity (Ammon, Prasad, & Kumar, 1992).

Chemical Synthesis and Reactions

  • The compound has been used in chemical reactions involving manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen. This research highlights its role in creating new chemical entities, potentially applicable in various fields, including material science and pharmaceuticals (Qian, Yamada, Nishino, & Kurosawa, 1992).

Potential in Chemoprevention

  • Analogues of the compound have been synthesized as potential chemopreventive agents for treating epithelial cancer. Their activity in inhibiting tumor promotor-induced mouse epidermal ornithine decarboxylase suggests its relevance in cancer research and therapy (Dawson, Hobbs, Chan, Chao, & Fung, 1981).

Fluorescence and Complexation Studies

  • The compound's role in the preparation of specific fluorophores and their complexation with metal ions like Zn2+ has been studied. These studies are crucial for understanding the applications of the compound in fluorescence-based technologies and bioimaging (Coleman, May, & Lincoln, 2010).

properties

Product Name

6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

Molecular Formula

C24H31FO3

Molecular Weight

386.5 g/mol

IUPAC Name

6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+

InChI Key

VDSBXXDKCUBMQC-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/C3CC(CC(=O)O3)O)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

synonyms

6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
dalvastatin
RG 12561
RG-12561

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one
Reactant of Route 2
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one
Reactant of Route 3
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one
Reactant of Route 4
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one
Reactant of Route 5
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one
Reactant of Route 6
6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

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